molecular formula C10H4F3NO3 B2754207 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 2228394-00-9

3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2754207
CAS No.: 2228394-00-9
M. Wt: 243.141
InChI Key: ULACRZUFKSQCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, featuring a trifluorophenyl group attached to an oxazole ring, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-trifluorobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2,4,6-Trifluorophenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: Compared to these similar compounds, 3-(2,4,6-Trifluorophenyl)-1,2-oxazole-5-carboxylic acid exhibits unique properties due to the presence of the oxazole ring. This structural feature imparts distinct reactivity and stability, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)7-3-8(10(15)16)17-14-7/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULACRZUFKSQCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NOC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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